molecular formula C13H14ClF3N2O B1531306 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1495992-24-9

8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B1531306
CAS No.: 1495992-24-9
M. Wt: 306.71 g/mol
InChI Key: HEVMOJPPAUPJKA-UHFFFAOYSA-N
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Description

The compound “8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol” does not appear to be widely studied or described in the literature .

Scientific Research Applications

Pharmacological Activities of Similar Compounds

Research on compounds with structural similarities to "8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol" has shown diverse pharmacological activities. For instance, a study on a muscarinic receptor ligand exhibited antipsychotic-like activity, suggesting the potential for similar compounds to contribute to the development of new treatments for schizophrenia (Bymaster et al., 1998).

Environmental Exposures and Effects

Environmental studies have explored the exposure and effects of chemically related compounds on human health. A cross-sectional study in South Australia investigated the environmental exposure of children to organophosphorus and pyrethroid pesticides, highlighting the widespread exposure to these chemicals (Babina et al., 2012). Another study focused on the presence and risks of per- and polyfluoroalkyl substances (PFASs) in cord blood, underlining the importance of understanding prenatal exposure to potentially harmful chemicals (Xia et al., 2022).

Analytical and Toxicological Studies

Analytical techniques for identifying and characterizing novel psychoactive substances (NPS) in toxicological cases demonstrate the capacity for advanced methods to identify and understand the effects of complex chemicals, including those structurally related to "this compound" (Ameline et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clearly mentioned in the available literature .

Properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O/c14-11-3-7(13(15,16)17)6-18-12(11)19-8-1-2-9(19)5-10(20)4-8/h3,6,8-10,20H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVMOJPPAUPJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=C(C=C(C=N3)C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 2
Reactant of Route 2
8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 3
Reactant of Route 3
8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 4
8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 5
8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 6
8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

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